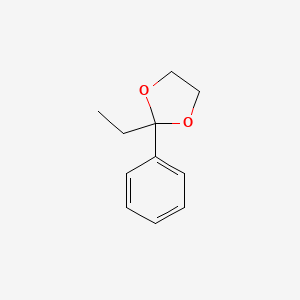

2-Ethyl-2-phenyl-1,3-dioxolane

Description

Overview of Cyclic Acetals and Ketals in Synthetic Strategies

Cyclic acetals and ketals are a crucial class of compounds in organic synthesis, primarily serving as protecting groups for carbonyl functionalities (aldehydes and ketones) and 1,2- or 1,3-diols. organic-chemistry.orgacs.org The protection of a carbonyl group is often necessary when a subsequent reaction involves a reagent, such as a Grignard reagent or a hydride, that would otherwise react with the target ketone or aldehyde. libretexts.orgyoutube.com

The formation of these groups typically involves the acid-catalyzed reaction of a carbonyl compound with a diol. acs.org Ethylene (B1197577) glycol is commonly used to form a five-membered ring structure known as a 1,3-dioxolane (B20135). youtube.comyoutube.com This structure is stable to nucleophiles and basic conditions but can be readily removed by acid-catalyzed hydrolysis to regenerate the original carbonyl compound. youtube.com This stability profile allows chemists to perform reactions on other parts of a complex molecule without affecting the carbonyl group. libretexts.org Beyond their role as protecting groups, cyclic acetals are also explored for their applications as bio-based solvents and their ability to direct the stereochemical outcomes of reactions. mdpi.com

Structural Characteristics of the 1,3-Dioxolane Heterocycle

The 1,3-dioxolane is a five-membered, nonplanar, saturated heterocyclic compound. gla.ac.uk Its structure is analogous to tetrahydrofuran (B95107), but with the carbon at the 2-position replaced by an oxygen atom, resulting in two oxygen atoms at the 1 and 3 positions of the ring. researchgate.net The general chemical formula for the parent ring is (CH₂)₂O₂CH₂. researchgate.net As a cyclic acetal (B89532), it is formed from the condensation of an aldehyde or ketone with ethylene glycol. gla.ac.uk This five-membered ring is entropically favored in its formation compared to the reaction of a carbonyl with two separate equivalents of a simple alcohol. youtube.com

Historical Context of 2-Substituted 1,3-Dioxolanes in Chemical Research

The use of cyclic acetals in chemistry, particularly carbohydrate chemistry, dates back to the early 20th century. Research into variously substituted 1,3-dioxolanes has a long history, focusing on their synthesis, reactivity, and application. For decades, researchers have studied the mechanisms of their formation and hydrolysis. For instance, studies from the 1970s and 1980s investigated the acid-catalyzed reactions and hydrolysis kinetics of 2-substituted and 2,2-disubstituted 1,3-dioxolanes to understand the influence of substituents on reaction rates and mechanisms. gla.ac.ukacs.orgnih.gov These foundational studies have been critical for optimizing their use as protecting groups and for the synthesis of complex molecules. Many biologically active compounds containing the 1,3-dioxolane moiety have been synthesized, with various alkyl, aryl, and other functional groups attached to the ring.

Significance of the 2-Ethyl-2-phenyl Substitution Pattern for Research Applications

The specific compound 2-Ethyl-2-phenyl-1,3-dioxolane is the ethylene ketal of the ketone propiophenone (B1677668). wikipedia.org Its primary significance in research is its role as a protecting group for the propiophenone carbonyl. Propiophenone itself is a valuable precursor in the synthesis of various compounds, including pharmaceuticals. wikipedia.org

The 2-ethyl-2-phenyl substitution pattern is important for several reasons:

Protecting Group Utility : It allows chemists to mask the reactivity of the propiophenone ketone while performing chemical transformations on other parts of the molecule.

Steric and Electronic Influence : The presence of both a small alkyl group (ethyl) and a larger aryl group (phenyl) at the C2 position creates a specific steric and electronic environment. This environment influences the stability of the ketal and the rate of its formation and cleavage (hydrolysis). Research has shown that the hydrolysis rates of 2,2-disubstituted 1,3-dioxolanes are sensitive to steric effects. gla.ac.uk

Chirality : The C2 carbon in this compound is a prochiral center. This feature can be relevant in asymmetric synthesis if the dioxolane ring is derived from a chiral diol.

The compound serves as a key intermediate, enabling more complex synthetic routes that would otherwise be unfeasible due to the reactivity of the unprotected ketone.

Scope and Objectives of Research on this compound

Research involving this compound is primarily driven by its application in multi-step organic synthesis. The main objectives of such research include:

Optimization of Synthesis : Developing highly efficient and mild conditions for the synthesis of the compound from propiophenone and ethylene glycol, often using acid catalysis. acs.org

Mechanistic Studies of Hydrolysis : Investigating the kinetics and mechanism of the acid-catalyzed hydrolysis of the ketal. Understanding the factors that control the rate of this deprotection step is crucial for its effective use in synthesis. gla.ac.uknih.gov

Application in Total Synthesis : Employing this compound as a protected form of propiophenone in the total synthesis of more complex target molecules, such as pharmaceutical agents or natural products.

Chemical Compound Data

The following tables provide key data for this compound and related compounds.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 4359-49-3 | chemicalbook.com |

| Molecular Formula | C₁₁H₁₄O₂ | chemicalbook.com |

| Molecular Weight | 178.23 g/mol | chemicalbook.com |

| Precursor Ketone | Propiophenone | wikipedia.org |

| Precursor Diol | Ethylene Glycol | youtube.com |

Properties of Related 2-Substituted 1,3-Dioxolanes

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Reference |

|---|---|---|---|---|

| 2-Phenyl-1,3-dioxolane (B1584986) | C₉H₁₀O₂ | 150.17 | 936-51-6 | nih.gov |

| Ethyl 2-(2-phenyl-1,3-dioxolan-2-yl)acetate | C₁₃H₁₆O₄ | 236.26 | Not available in results | nih.gov |

Structure

3D Structure

Properties

CAS No. |

4359-49-3 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-ethyl-2-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C11H14O2/c1-2-11(12-8-9-13-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

InChI Key |

PIJOAHCYOBLURN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(OCCO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 2 Phenyl 1,3 Dioxolane and Its Derivatives

Acid-Catalyzed Acetalization and Ketalization Routes

The principal method for synthesizing 2-Ethyl-2-phenyl-1,3-dioxolane is the acid-catalyzed reaction of propiophenone (B1677668) with ethylene (B1197577) glycol. This reaction, a classic example of ketalization, involves the formation of a five-membered dioxolane ring, which serves as a protective group for the ketone functionality. The efficiency and outcome of this synthesis are heavily influenced by the type of acid catalyst employed.

Conventional Brønsted Acid Catalysis (e.g., p-toluenesulfonic acid, sulfuric acid)

Brønsted acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄) are traditional and widely used catalysts for this transformation. chemicalbook.com The general mechanism involves the protonation of the carbonyl oxygen of propiophenone, which enhances its electrophilicity and facilitates nucleophilic attack by the hydroxyl groups of ethylene glycol. To drive the equilibrium towards the formation of the ketal, water, a byproduct of the reaction, is typically removed using a Dean-Stark apparatus.

For instance, the synthesis of 2-phenyl-1,3-dioxolane (B1584986), a related compound, is achieved by refluxing benzaldehyde (B42025) and ethylene glycol in toluene (B28343) with a catalytic amount of p-toluenesulfonic acid. A similar principle is applied to the synthesis of 2-phenyl-2-(p-bromophenyl)-1,3-dioxolane, where p-bromobenzophenone is reacted with ethylene glycol in the presence of p-toluenesulfonic acid. prepchem.com These examples highlight the versatility of p-TSA in catalyzing the formation of dioxolanes from various carbonyl compounds.

Lewis Acid Catalysis (e.g., AlCl₃, BF₃·OEt₂, ZrCl₄)

Lewis acids offer an alternative and often more potent catalytic approach for dioxolane synthesis. Catalysts such as aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and zirconium tetrachloride (ZrCl₄) function by coordinating to the carbonyl oxygen, thereby activating the ketone towards nucleophilic attack.

BF₃·OEt₂ has been effectively used in the synthesis of boronate ester-linked covalent organic frameworks, a process that involves the formation of acetonide-protected catechols, which are structurally related to dioxolanes. rsc.org The catalytic activity of Lewis acids like iron (III) chloride has been noted in reactions involving acetals, suggesting their applicability in ketalization as well. jocpr.com The choice of Lewis acid can significantly impact reaction rates and yields, offering a tunable parameter for optimizing the synthesis.

Heterogeneous Catalysis (e.g., Montmorillonite K10, Zeolite-Encapsulated Metal Complexes)

In a move towards more sustainable and environmentally friendly chemical processes, heterogeneous catalysts have emerged as a viable option. Montmorillonite K10, a type of clay, is an efficient and reusable acidic catalyst for various organic transformations, including acetalization. jocpr.comnih.gov Its acidic nature, arising from exchangeable interlayer cations, allows it to catalyze reactions under milder conditions, often with improved yields and selectivity compared to homogeneous catalysts. jocpr.com The use of Montmorillonite K10 reduces the need for corrosive and difficult-to-separate homogeneous acids. jocpr.comnih.gov

Zeolites, microporous aluminosilicate (B74896) minerals, can also be employed as catalysts. ethz.ch Their well-defined pore structures can encapsulate metal complexes, creating highly selective catalytic sites for reactions like ketalization. This approach combines the advantages of homogeneous and heterogeneous catalysis, offering high activity and easy separation of the catalyst from the reaction mixture.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has been demonstrated to significantly accelerate the synthesis of dioxolanes and other heterocyclic compounds. nih.govmdpi.com This technique provides rapid and uniform heating of the reaction mixture, leading to shorter reaction times, cleaner reactions, and often higher yields compared to conventional heating methods. nih.gov For example, the synthesis of 2,3-disubstituted benzo[b]furans, which involves multiple steps, has been successfully achieved in a one-pot reaction under microwave irradiation. nih.gov The application of microwave technology to the synthesis of this compound can offer a more efficient and energy-saving alternative to traditional methods.

Alternative Synthetic Pathways

Beyond traditional batch reactions, modern synthetic chemistry offers innovative techniques to enhance efficiency, safety, and scalability.

Continuous Flow Synthesis Techniques

Continuous flow chemistry presents a paradigm shift from traditional batch processing. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.neteuropa.eu This high level of control often leads to improved yields, higher purity products, and enhanced safety, particularly for highly exothermic or hazardous reactions. europa.eu The synthesis of 2-ethylphenylhydrazine hydrochloride has been successfully demonstrated in a continuous-flow reactor with a significantly reduced residence time. researchgate.net The principles of flow chemistry are applicable to the synthesis of this compound, offering a scalable and potentially more efficient manufacturing process.

Transacetalization Strategies

Transacetalization is a powerful and frequently employed method for the synthesis of 1,3-dioxolanes. This strategy involves the acid-catalyzed reaction of a ketone or an aldehyde with a diol, or the exchange of an existing acetal (B89532) or ketal with a different diol or carbonyl compound. The reaction is typically driven to completion by the removal of a small molecule, such as water or an alcohol, often through azeotropic distillation. organic-chemistry.org

A common approach involves the reaction of a ketone, such as propiophenone (the precursor to the 2-ethyl-2-phenyl moiety), with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA). ontosight.ai Lewis acids such as zirconium tetrachloride (ZrCl₄) have also been shown to be highly efficient and chemoselective catalysts for both acetalization and in situ transacetalization of carbonyl compounds under mild conditions. organic-chemistry.org

Another variation is the reaction of a dimethyl acetal of a ketone with a diol. For instance, the transacetalization of solketal (B138546), the ketal of glycerol (B35011) and acetone (B3395972), with various lipophilic carbonyl compounds like 2-ethylhexanal (B89479) has been demonstrated to be an effective method for synthesizing substituted dioxolanes. researchgate.net This approach can be more efficient than direct acetalization, especially when dealing with substrates with poor mutual solubility. researchgate.net The reaction rate of solketal transacetalization with 2-ethylhexanal was found to be significantly higher than that of the direct acetalization of glycerol. researchgate.net

The following table summarizes various catalytic systems and conditions used for transacetalization reactions to form dioxolanes and related acetals.

| Carbonyl/Acetal Precursor | Diol | Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| Benzaldehyde | Ethylene Glycol | p-Toluenesulfonic acid | Standard method for the synthesis of 2-phenyl-1,3-dioxolane. | ontosight.ai |

| Various Carbonyls | 1,3-Propanediol | N-Bromosuccinimide (NBS) | In situ acetal exchange from ethyl orthoformate, tolerates acid-sensitive groups. | organic-chemistry.org |

| 2-Ethylhexanal | Solketal (as glycerol source) | Acid Catalyst | Higher reaction rate compared to direct acetalization of glycerol. | researchgate.net |

| Various Carbonyls | Ethylene Glycol | Zirconium tetrachloride (ZrCl₄) | Efficient and chemoselective under mild conditions. | organic-chemistry.org |

Asymmetric Cycloaddition Reactions to Form Chiral Dioxolanes

The catalytic asymmetric synthesis of chiral 1,3-dioxolanes is of significant interest as these compounds can serve as chiral auxiliaries or key building blocks in the synthesis of complex molecules. Asymmetric cycloaddition reactions represent a powerful strategy to construct the chiral dioxolane ring system with high stereocontrol.

One notable approach is the formal [3+2] cycloaddition of γ-hydroxy-α,β-unsaturated ketones with aldehydes, catalyzed by cinchona-alkaloid-thiourea-based bifunctional organocatalysts. nih.gov This reaction proceeds through the formation of a hemiacetal intermediate followed by an intramolecular cyclization, affording highly substituted chiral 1,3-dioxolanes. nih.gov

Another elegant method involves the 1,3-dipolar cycloaddition of nitrones with α,β-unsaturated aldehydes, such as acrolein, catalyzed by a chiral bis-titanium(IV) catalyst. This reaction yields endo-cycloadducts (isoxazolidines) with high enantioselectivities, which can be further transformed into chiral dioxolane derivatives. organic-chemistry.org Furthermore, chiral binaphthyldiimine-Ni(II) complexes have been shown to catalyze the asymmetric 1,3-dipolar cycloaddition between acyclic carbonyl ylides and aldehydes, providing cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

The following table provides examples of asymmetric cycloaddition reactions for the synthesis of chiral dioxolanes and related heterocycles.

| Reaction Type | Reactants | Catalyst | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Formal [3+2] Cycloaddition | γ-Hydroxy-α,β-unsaturated ketone + Aldehyde | Cinchona-alkaloid-thiourea | Chiral 1,3-Dioxolane (B20135) | High ee | nih.gov |

| 1,3-Dipolar Cycloaddition | Nitrone + Acrolein | Chiral bis-Titanium(IV) | Chiral Isoxazolidine (Dioxolane precursor) | High to excellent ee | organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Carbonyl Ylide + Aldehyde | Chiral binaphthyldiimine-Ni(II) | cis-1,3-Dioxolane | High dr and ee | organic-chemistry.org |

| Diels-Alder Cycloaddition | (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one + Diene | Thermal | Chiral Dioxolanone Adduct | High diastereoselectivity | nih.gov |

Carbene Insertion Reactions into Acetals

Carbene insertion reactions offer a unique approach to the formation of C-C and C-heteroatom bonds. While direct carbene insertion into the C-O bonds of acetals to form substituted dioxolanes is not a commonly reported transformation, related carbene-mediated reactions highlight the potential of this strategy.

A notable example is the Rh(II)-catalyzed three-component cascade reaction of an I(III)/P(V)-hybrid ylide (a carbene precursor), an aldehyde, and a carboxylic acid to synthesize chiral 1,3-dioxoles. nih.gov This reaction proceeds through the formation of a rhodium-carbenoid intermediate, which then reacts with the aldehyde to form a carbonyl ylide. Subsequent stereoselective cyclization with a carboxylate anion and an intramolecular Wittig olefination yields the chiral 1,3-dioxole (B15492876). nih.gov Although this produces an unsaturated analog, it demonstrates the feasibility of using carbene chemistry to construct the core dioxolane ring system.

More common are intramolecular C-H insertion reactions of carbenes. For instance, alkylidene carbenes can undergo intramolecular 1,5 C-H insertion to yield cyclopentenes. bham.ac.uk While this does not form a dioxolane, it underscores the ability of carbenes to participate in ring-forming reactions. The development of new catalytic systems could potentially steer the reactivity of carbenes towards insertion into the C-O bonds of acetals or facilitate novel cycloaddition pathways leading to dioxolanes.

The following table summarizes a relevant carbene-mediated synthesis of a dioxole ring system.

| Carbene Precursor | Other Reactants | Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|---|

| I(III)/P(V)-hybrid ylide | Aldehyde, Carboxylic acid | Rh(II) catalyst | Chiral 1,3-Dioxole | Asymmetric three-component cascade reaction with high enantioselectivity. | nih.gov |

Functionalization Strategies for this compound Derivatives

Nucleophilic Substitution Reactions on Substituted Dioxolanes

The functionalization of pre-formed dioxolane rings can be achieved through various reactions, including nucleophilic substitution. A key substrate for such reactions is 2-(bromomethyl)-2-phenyl-1,3-dioxolane, where the bromine atom can be displaced by a variety of nucleophiles. bldpharm.com

An interesting study on the halogenodeoxygenation of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine (B44618) and carbon tetrabromide revealed the formation of both cis- and trans-4-bromomethyl-2-phenyl-1,3-dioxolane, alongside the expected trans-5-bromo-2-phenyl-1,3-dioxane. rsc.org This reaction proceeds under neutral conditions and involves a rearrangement, highlighting the potential for skeletal transformations during nucleophilic substitution on related cyclic acetals. The formation of the dioxolane products from a dioxane precursor suggests an intramolecular nucleophilic attack of an oxygen atom leading to ring opening and subsequent re-closure.

The following table details the product distribution from the nucleophilic substitution reaction of cis-2-phenyl-1,3-dioxan-5-ol.

| Substrate | Reagents | Products | Product Ratio | Reference |

|---|---|---|---|---|

| cis-2-Phenyl-1,3-dioxan-5-ol | PPh₃, CBr₄ | cis-4-Bromomethyl-2-phenyl-1,3-dioxolane | 45% | rsc.org |

| trans-4-Bromomethyl-2-phenyl-1,3-dioxolane | 48% | |||

| trans-5-Bromo-2-phenyl-1,3-dioxan | 7% |

Oxidation Reactions of Dioxolane Derivatives

The oxidation of dioxolane derivatives can lead to a variety of products, depending on the oxidant and the substrate. The dioxolane ring itself can be susceptible to oxidation. For example, various acetals, including 1,3-dioxolanes, can be oxidized to esters using molecular oxygen in the presence of a catalytic amount of N-hydroxyphthalimide (NHPI) and Co(OAc)₂ as a co-catalyst. organic-chemistry.org This reaction likely proceeds via a radical mechanism involving hydrogen atom abstraction from the C2 position.

In a related context, the oxidative cleavage of the C-S bonds in 2,2-disubstituted 1,3-dithiolanes and 1,3-oxathiolanes to the corresponding carbonyl compounds has been achieved using singlet molecular oxygen. tandfonline.com While this is a deprotection strategy for a related protecting group, it demonstrates the susceptibility of the carbon at the 2-position to oxidative cleavage.

The following table summarizes an oxidative transformation applicable to 1,3-dioxolanes.

| Substrate | Oxidizing System | Product | Key Features | Reference |

|---|---|---|---|---|

| 1,3-Dioxolanes | O₂, N-hydroxyphthalimide (NHPI), Co(OAc)₂ | Esters | Efficient oxidation of the acetal functionality. | organic-chemistry.org |

Reduction Reactions of Dioxolane Derivatives

Functional groups appended to the this compound scaffold can be selectively reduced to introduce further molecular diversity. A notable example is the reduction of a nitro group on the phenyl ring of a 2-phenyl-1,3-dioxolane derivative.

Specifically, 2-(4-nitrophenyl)-1,3-dioxolane (B1347580) has been successfully reduced to 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide using glucose as an environmentally friendly reducing agent in an alkaline medium. mdpi.com This reaction proceeds with complete conversion of the starting material and provides the azoxybenzene (B3421426) derivative in good yield. mdpi.com This method is advantageous as it avoids the use of harsh reducing agents like LiAlH₄, which can lead to the formation of azo compounds as byproducts. mdpi.com

The following table details the reduction of a nitro-substituted 2-phenyl-1,3-dioxolane.

| Substrate | Reducing Agent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(4-Nitrophenyl)-1,3-dioxolane | Glucose, 30% NaOH(aq), Ethanol, 50 °C | 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide | Good | mdpi.com |

Incorporation of Heterocyclic Moieties onto the Dioxolane Scaffold

The integration of heterocyclic moieties into the structure of this compound can be approached through several synthetic routes. These methods primarily involve either the use of a precursor already containing the heterocyclic system or the construction of the heterocycle on a pre-formed dioxolane scaffold.

One primary strategy is the ketalization of a phenyl ketone that is substituted with a heterocyclic ring. For instance, a propiophenone derivative bearing a heterocyclic substituent on the phenyl ring can react with ethylene glycol in the presence of an acid catalyst to yield the corresponding 2-ethyl-2-(heterocyclyl-phenyl)-1,3-dioxolane. This approach allows for a wide variety of heterocyclic systems, such as pyridine, quinazoline, or oxadiazole, to be incorporated, depending on the availability of the starting ketone. The general reaction is depicted below:

Figure 1: General scheme for the synthesis of 2-ethyl-2-(heterocyclyl-phenyl)-1,3-dioxolane.

Another potential pathway involves the modification of a pre-existing this compound that has a functional group on the phenyl ring suitable for building a heterocycle. For example, an amino or halo-substituted phenyl ring on the dioxolane could serve as a starting point for cyclization reactions to form various heterocyclic systems.

While specific studies on the synthesis of this compound derivatives featuring heterocyclic moieties are not extensively documented, the principles are well-established in organic synthesis. For example, the synthesis of quinazolinone derivatives from anthranilic acid and isothiocyanates is a known process. google.com A similar strategy could be envisioned where a dioxolane-substituted aniline (B41778) is used as a precursor.

The following table illustrates hypothetical examples of precursors that could be used to synthesize this compound derivatives with incorporated heterocyclic moieties, based on established ketalization reactions.

| Precursor Ketone | Heterocyclic Moiety | Potential Product |

| 1-(4-(Pyrimidin-2-yl)phenyl)propan-1-one | Pyrimidine | 2-Ethyl-2-(4-(pyrimidin-2-yl)phenyl)-1,3-dioxolane |

| 1-(4-(1H-Imidazol-1-yl)phenyl)propan-1-one | Imidazole | 2-Ethyl-2-(4-(1H-imidazol-1-yl)phenyl)-1,3-dioxolane |

| 1-(4-(Oxazol-5-yl)phenyl)propan-1-one | Oxazole | 2-Ethyl-2-(4-(oxazol-5-yl)phenyl)-1,3-dioxolane |

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimizing parameters such as solvent, temperature, pressure, and catalyst loading is crucial for maximizing the product yield and ensuring high selectivity.

Solvent Effects in Dioxolane Synthesis

The choice of solvent plays a critical role in the acid-catalyzed ketalization reaction to form this compound. The primary function of the solvent is to facilitate the removal of water, which is a byproduct of the reaction, thereby shifting the equilibrium towards the product side.

A common and effective method involves the use of a non-polar solvent that forms an azeotrope with water, such as toluene or benzene (B151609). chemicalbook.com This allows for the continuous removal of water using a Dean-Stark apparatus during reflux. Other solvents, like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), can also be used, often in conjunction with a dehydrating agent such as molecular sieves. google.com

In some instances, solvent-free conditions have been explored, particularly with the use of solid acid catalysts. google.com This approach aligns with the principles of green chemistry by reducing solvent waste. The choice of solvent can also influence the reaction rate and the stability of the catalyst and reactants.

The following table summarizes the impact of different solvents on the synthesis of dioxolanes, based on general ketalization studies.

| Solvent | Typical Conditions | Advantages | Disadvantages |

| Toluene | Reflux with Dean-Stark trap | Efficient water removal, drives equilibrium to products. | High boiling point, requires higher energy input. |

| Dichloromethane | Room temperature to reflux, often with a drying agent. | Low boiling point, easy to remove post-reaction. | Can be less effective at azeotropic water removal. |

| Tetrahydrofuran (THF) | Room temperature to reflux. | Good solubility for many organic compounds. | Can form peroxides, may require stabilizer. |

| Solvent-free | Often with a solid catalyst and/or microwave irradiation. google.com | Environmentally friendly, can lead to faster reaction times. | May not be suitable for all substrates, potential for localized overheating. |

Temperature and Pressure Optimization

Temperature and pressure are key physical parameters that can be adjusted to optimize the synthesis of this compound. The reaction is typically conducted at the reflux temperature of the chosen solvent to facilitate the removal of water. For a solvent like toluene, this would be around 110°C at atmospheric pressure.

Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions or decomposition of the reactants or product. Therefore, a balance must be struck to achieve a good yield in a reasonable timeframe without compromising the purity of the product.

Pressure is another variable that can be manipulated. While many ketalization reactions are performed at atmospheric pressure, applying a vacuum can be used to remove water and other volatile byproducts at a lower temperature. Conversely, in some specialized cases, high pressure may be employed to influence the reaction equilibrium, though this is less common for standard dioxolane synthesis. google.com

The interplay between temperature and pressure is crucial. For instance, under reduced pressure, the boiling point of the solvent and the water azeotrope will be lower, allowing the reaction to proceed at a milder temperature.

The table below provides a general overview of the effects of temperature and pressure on dioxolane synthesis.

| Parameter | Effect on Reaction | Typical Range | Considerations |

| Temperature | Higher temperature increases reaction rate but can also lead to side reactions. | Room temperature to reflux temperature of the solvent (e.g., 110°C for toluene). google.com | Optimal temperature depends on the specific reactants, catalyst, and solvent used. |

| Pressure | Atmospheric pressure is common. Reduced pressure can aid in water removal at lower temperatures. | Atmospheric pressure to moderate vacuum. | High-pressure conditions are not typically required for this type of reaction. |

Catalyst Loading and Recycling Efficiency

The acid catalyst is essential for the formation of this compound. The choice of catalyst, its loading, and its potential for recycling are important considerations for both laboratory-scale synthesis and potential industrial applications.

Commonly used homogeneous catalysts include p-toluenesulfonic acid (p-TSA) and sulfuric acid. chemicalbook.com These are typically used in catalytic amounts. The optimal loading of the catalyst is a trade-off between reaction rate and the potential for acid-catalyzed side reactions or degradation.

Heterogeneous catalysts, such as acidic resins (e.g., Amberlyst-15), zeolites, or silica-supported acids, offer significant advantages in terms of separation and recyclability. google.com After the reaction, these solid catalysts can be easily removed by filtration and can often be reused multiple times without a significant loss of activity. The efficiency of catalyst recycling is a key metric for developing sustainable and cost-effective synthetic processes.

The following table details various catalysts used in dioxolane synthesis and their characteristics regarding loading and reusability.

| Catalyst | Typical Loading | Recyclability | Advantages | Disadvantages |

| p-Toluenesulfonic acid (p-TSA) | Catalytic amount (e.g., 0.1-1 mol%) | Not readily recyclable. | Highly effective, inexpensive, readily available. | Requires aqueous workup for removal, corrosive. |

| Sulfuric acid | Catalytic amount. | Not readily recyclable. | Strong acid, very effective. | Highly corrosive, can cause charring and side reactions. |

| Amberlyst-15 | Weight percent relative to limiting reagent. | Recyclable by filtration. | Easy to separate from the reaction mixture, reusable. | May have lower activity than homogeneous catalysts. |

| Silica-supported acids | Weight percent. | Recyclable by filtration. google.com | High surface area, good thermal stability, reusable. | Can be more expensive to prepare or purchase. |

Mechanistic Investigations of 1,3 Dioxolane Formation and Reactivity

Reaction Mechanisms of Acid-Catalyzed Acetalization/Ketalization

The formation of 2-Ethyl-2-phenyl-1,3-dioxolane is a classic example of acid-catalyzed ketalization. This equilibrium process involves the reaction of a ketone, in this case, propiophenone (B1677668), with a diol, ethylene (B1197577) glycol, in the presence of an acid catalyst. rsc.org The mechanism proceeds through several distinct, reversible steps.

Initially, the carbonyl oxygen of propiophenone is protonated by the acid catalyst (e.g., p-toluenesulfonic acid). This protonation enhances the electrophilicity of the carbonyl carbon. rsc.org The protonated ketone exists in resonance with a carbocation form, making it highly susceptible to nucleophilic attack. rsc.org

One of the hydroxyl groups of ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon. This attack results in the formation of a protonated hemiketal intermediate. Subsequently, a proton transfer occurs from the newly added hydroxyl group to one of the existing hydroxyls on the former diol moiety, converting it into a good leaving group (water).

The lone pair of electrons on the remaining hydroxyl group then facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion. This intramolecular cyclization is a key step in forming the five-membered ring. The reaction is typically driven to completion by the removal of water, often using a Dean-Stark apparatus, which shifts the equilibrium towards the ketal product. rsc.org Finally, deprotonation of the resulting protonated ketal by a base (such as the solvent or the conjugate base of the acid catalyst) regenerates the acid catalyst and yields the final product, this compound.

Stereochemical Outcomes of Dioxolane Ring Formation

The stereochemistry of dioxolane formation is of significant interest, particularly when new stereocenters are generated. The carbonyl carbon of the starting material, propiophenone, is prochiral. This means that the two faces of the planar carbonyl group are stereochemically different (pro-R and pro-S).

In the absence of any chiral influence (i.e., using achiral starting materials and catalysts), the nucleophilic attack of ethylene glycol can occur from either face of the protonated ketone with equal probability. This non-selective attack on the prochiral center leads to the formation of the C2 stereocenter in the dioxolane ring as a 1:1 mixture of its (R) and (S) enantiomers. Therefore, the standard synthesis of this compound results in a racemic mixture.

However, the synthesis of enantiomerically enriched or pure dioxolanes is possible through asymmetric synthesis. This can be achieved by employing chiral catalysts, such as cinchona-alkaloid-based organocatalysts, which can facilitate asymmetric formal [3+2] cycloaddition reactions to form dioxolanes. researchgate.net Another approach involves using chiral diols or chiral auxiliaries that can direct the attack of the nucleophile to one face of the ketone preferentially. While specific studies on the asymmetric synthesis of this compound are not widely reported, the principles established for other 2,2-disubstituted dioxolanes apply. nih.gov

Mechanisms of Ring-Opening and Deprotection Reactions

The utility of the dioxolane group lies in its stability under basic and nucleophilic conditions and its predictable cleavage under acidic conditions. This allows for the protection of a carbonyl group while other parts of a molecule are being modified.

Acid-Catalyzed Hydrolysis and Transacetalization

The deprotection of this compound is most commonly achieved through acid-catalyzed hydrolysis, which is the reverse of the ketalization mechanism. The process begins with the protonation of one of the dioxolane oxygen atoms by an acid. rsc.org This is followed by the cleavage of a carbon-oxygen bond, leading to the opening of the ring and the formation of a resonance-stabilized tertiary benzylic carbocation. The stability of this cation, which is enhanced by both the adjacent phenyl group and the remaining oxygen atom, facilitates the ring-opening process.

A water molecule then acts as a nucleophile, attacking the carbocation to form a protonated hemiketal. Subsequent proton transfers and cleavage of the final carbon-oxygen bond release the original ketone, propiophenone, and ethylene glycol.

Alternatively, deprotection can occur via transacetalization . In this process, the dioxolane is treated with an acid catalyst in the presence of a large excess of a simple ketone, such as acetone (B3395972). rsc.org The equilibrium is shifted towards the formation of the more volatile acetone dioxolane, thereby liberating the desired propiophenone. Milder catalysts, such as sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water, have been shown to efficiently hydrolyze the related 2-phenyl-1,3-dioxolane (B1584986), suggesting a similar applicability for its 2-ethyl derivative. nih.gov

Chemo- and Regioselectivity in Cleavage Reactions

Chemoselectivity is a critical consideration in complex molecules where multiple functional groups are present. The 1,3-dioxolane (B20135) group can be cleaved selectively under specific conditions, leaving other acid-sensitive groups intact. For instance, gentle Lewis acid catalysts like erbium triflate (Er(OTf)₃) in wet nitromethane (B149229) can cleave acetals and ketals under nearly neutral pH conditions. nih.gov Similarly, catalytic amounts of iodine in acetone have been used for the mild and selective deprotection of dioxolanes. rsc.org Another method involves using nickel boride, generated in situ, for a reductive deprotection that is chemoselective and does not affect groups like halides or alkoxy groups. cmu.edu These methods provide a toolbox for chemists to selectively unmask the carbonyl group of this compound when needed.

Regioselectivity in the cleavage of this compound is straightforward. Since the two oxygen atoms and the two C-O bonds of the original ethylene glycol unit are chemically equivalent, the initial protonation and ring-opening can occur at either oxygen with equal probability, leading to the same ring-opened intermediate. Therefore, regiochemical considerations for the cleavage of the dioxolane ring itself are not a factor.

Mechanistic Studies of Dioxolane-Mediated Transformations

Beyond their role as protecting groups, dioxolanes can participate in various chemical transformations, including those involving radical intermediates.

Radical Chain Processes Involving Dioxolanes

Radical reactions involving unsubstituted 1,3-dioxolane often proceed via a radical chain mechanism initiated by hydrogen atom transfer (HAT) from the C2 position. researchgate.net However, in this compound, the C2 position is fully substituted, precluding this specific pathway.

For 2,2-disubstituted dioxolanes, radical processes must initiate at other sites. Potential mechanistic pathways include:

Hydrogen Abstraction from Substituents: A radical initiator could abstract a hydrogen atom from the ethyl group, generating a carbon-centered radical on the substituent. This radical could then undergo further reactions, such as addition to an unsaturated system.

Hydrogen Abstraction from the Dioxolane Backbone: Radical formation can occur at the C4/C5 positions of the dioxolane ring, although this is generally less favorable than at the C2 position in unsubstituted dioxolanes. researchgate.net

Radical Fragmentation: The dioxolane ring can undergo fragmentation initiated by a radical process. For example, electron impact mass spectrometry studies of the related 2-ethyl-2-methyl-1,3-indandione radical cation show complex multi-step isomerizations and fragmentations. core.ac.uk While these are gas-phase, high-energy reactions, they suggest that the radical cation of such structures is susceptible to ring-opening and rearrangement. A plausible pathway in solution could involve a single electron transfer (SET) to or from the dioxolane, generating a radical ion which then undergoes fragmentation. The formation of ketyl radicals from ketones via SET is a well-established process for initiating C-C bond formation. rsc.org

Specific experimental studies on the radical chain reactions of this compound are limited. However, the general principles of radical chemistry suggest that its reactivity would be dominated by reactions on the substituents or by ring fragmentation under appropriate radical-generating conditions, rather than the C2-H abstraction characteristic of the parent 1,3-dioxolane.

Asymmetric Induction Mechanisms in Chiral Dioxolane Synthesis

The synthesis of chiral 1,3-dioxolanes, such as this compound, from prochiral ketones relies on the principles of asymmetric induction, where a chiral directing group or catalyst influences the stereochemical outcome of the reaction. This process is fundamental in creating specific stereoisomers, which is of paramount importance in fields such as pharmaceutical synthesis and materials science. The primary methods for achieving asymmetric induction in the formation of chiral dioxolanes involve the use of chiral auxiliaries, typically in the form of chiral diols, or the application of chiral catalysts.

The reaction of a prochiral ketone, like ethyl phenyl ketone, with a chiral diol proceeds through the formation of a hemiacetal intermediate. The stereochemistry of the final dioxolane is determined by the facial selectivity of the initial nucleophilic attack of one of the diol's hydroxyl groups on the carbonyl carbon and the subsequent intramolecular cyclization. The chiral centers already present in the diol create a diastereomeric relationship in the transition states leading to the possible product stereoisomers.

Influence of Chiral Diols as Auxiliaries

When a prochiral ketone reacts with a C2-symmetric chiral diol, such as (2R,3R)-butanediol or hydrobenzoin, two diastereomeric dioxolanes can be formed. The facial selectivity of the initial attack on the prochiral ketone is governed by steric and electronic factors, often rationalized by models such as the Felkin-Ahn model for nucleophilic addition to carbonyls. In this model, the largest group on the adjacent stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. In the context of dioxolane formation with a chiral diol, the chiral environment of the diol dictates the preferred trajectory of the attacking hydroxyl group.

The subsequent intramolecular cyclization to form the five-membered dioxolane ring can also be subject to stereoelectronic control. The relative stability of the possible diastereomeric transition states, which incorporate the developing stereocenter at the original carbonyl carbon and the existing stereocenters of the diol, determines the product distribution.

Kinetic versus Thermodynamic Control

The formation of chiral dioxolanes can be under either kinetic or thermodynamic control. wikipedia.orgrsc.orgnumberanalytics.commasterorganicchemistry.comjackwestin.com Under kinetic control, the product ratio is determined by the relative rates of formation of the different diastereomers. wikipedia.orgmasterorganicchemistry.comjackwestin.com This is typically favored at lower temperatures and with shorter reaction times. The diastereomer that is formed faster, i.e., via the lower energy transition state, will be the major product.

Conversely, under thermodynamic control, the product distribution reflects the relative stabilities of the diastereomeric products themselves. wikipedia.orgmasterorganicchemistry.comjackwestin.com This is usually achieved at higher temperatures and with longer reaction times, allowing for equilibration between the products. The more stable diastereomer, which minimizes steric interactions and torsional strain, will predominate. For instance, in the formation of acetals from aldehydes and D-glucitol, the initial product formed under kinetic control can differ from the more stable product obtained under thermodynamic control. rsc.org

Role of Chiral Catalysts

In addition to using chiral diols as stoichiometric auxiliaries, asymmetric induction can be achieved through the use of chiral catalysts. rsc.org Chiral Lewis acids or Brønsted acids can coordinate to the carbonyl oxygen of the prochiral ketone, activating it towards nucleophilic attack by an achiral diol. The chiral ligand environment of the catalyst creates a chiral pocket that directs the approach of the diol, leading to a preferred stereochemical outcome. For example, chiral binaphthyldiimine-Ni(II) complexes have been shown to catalyze the asymmetric 1,3-dipolar cycloaddition reactions to form cis-1,3-dioxolanes with high diastereoselectivity and enantioselectivity. organic-chemistry.org Similarly, Rh(II)-catalyzed three-component cascade reactions have been developed for the synthesis of chiral 1,3-dioxoles. rsc.org

The mechanism with a chiral catalyst involves the formation of a transient chiral complex between the catalyst and the ketone. This complex then reacts with the diol, and the stereochemical information is transferred from the catalyst to the substrate. The efficiency and selectivity of such catalytic systems depend on the precise structure of the catalyst and its interaction with the substrates.

Research Findings on Diastereoselective Dioxolane Formation

While specific mechanistic studies on the asymmetric synthesis of this compound are not extensively reported in publicly available literature, the principles can be illustrated by related research on the diastereoselective formation of substituted 1,3-dioxolanes and spiroketals from prochiral ketones and chiral diols.

| Prochiral Ketone | Chiral Diol/Auxiliary | Catalyst/Conditions | Diastereomeric Ratio (d.r.) | Reference |

| Ethyl methyl ketone | Trimethylsilyl ether of phenyl benzyl (B1604629) carbinol | Trifluoromethanesulfonic acid | 90:10 | rsc.org |

| Isopropyl methyl ketone | Trimethylsilyl ether of phenyl benzyl carbinol | Trifluoromethanesulfonic acid | 94:6 | rsc.org |

| Acetophenone | Allyldiisopropoxyborane with 3,3'-Br2-BINOL | - | ≥ 98:2 | wikipedia.org |

Advanced Spectroscopic and Structural Characterization of 2 Ethyl 2 Phenyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the structure of 2-Ethyl-2-phenyl-1,3-dioxolane. The chemical shifts observed in the spectra are indicative of the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the ethyl group, the phenyl group, and the dioxolane ring. The aromatic protons of the phenyl group typically resonate in the downfield region, approximately between 7.2 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The protons on the dioxolane ring would likely appear as a multiplet in the range of 3.8 to 4.2 ppm. The methylene (B1212753) protons of the ethyl group would present as a quartet, while the methyl protons would appear as a triplet, with their exact chemical shifts influenced by the neighboring phenyl and dioxolane moieties.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the phenyl ring would show signals in the aromatic region, typically between 125 and 150 ppm. libretexts.org The quaternary carbon of the dioxolane ring, bonded to both the ethyl and phenyl groups, would have a characteristic chemical shift. The two oxygen-bound carbons of the dioxolane ring would resonate in the range of 60 to 80 ppm. wisc.edu The carbons of the ethyl group would appear in the upfield region of the spectrum. The specific chemical shifts are crucial for confirming the connectivity of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl H | 7.2 - 7.5 | - |

| Dioxolane CH₂ | 3.8 - 4.2 | 60 - 80 |

| Ethyl CH₂ | Quartet | ~25-35 |

| Ethyl CH₃ | Triplet | ~10-15 |

| Phenyl C | - | 125 - 150 |

| Quaternary C | - | > 100 |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

To unambiguously assign the ¹H and ¹³C signals and to elucidate the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, confirming their adjacent relationship. It would also show correlations among the protons on the dioxolane ring and potentially between the protons of the phenyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signals of the dioxolane ring would correlate with their corresponding carbon signals.

The 1,3-dioxolane (B20135) ring is not planar and can exist in different conformations, such as the envelope and twist forms. acs.org NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the preferred conformation of the ring and the spatial arrangement of the ethyl and phenyl substituents. The relative orientation of these groups can influence the chemical shifts of nearby protons and carbons.

In complex molecules, overlapping signals in NMR spectra can make assignment challenging. Isotopic labeling, where specific atoms are replaced with their isotopes (e.g., ¹³C or ²H), can simplify the spectra and aid in signal assignment. sigmaaldrich.com For this compound, selectively labeling the ethyl group with ¹³C could help in definitively assigning the signals corresponding to this moiety. While not always necessary for a molecule of this complexity, it remains a powerful tool in the arsenal (B13267) of NMR techniques. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

Key expected IR absorptions include:

C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and dioxolane groups would be observed just below 3000 cm⁻¹.

C=C stretching: The stretching of the carbon-carbon double bonds within the phenyl ring would give rise to one or more sharp peaks in the 1450-1600 cm⁻¹ region. lumenlearning.com

C-O stretching: The most characteristic feature of the dioxolane ring would be strong C-O stretching absorptions, typically in the 1000-1200 cm⁻¹ range. libretexts.org The acetal (B89532) C-O bonds often show multiple strong bands.

Aromatic overtones: Weak overtone and combination bands for the substituted benzene (B151609) ring may be visible in the 1660-2000 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | > 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | < 3000 | Medium to Strong |

| Phenyl C=C | Stretching | 1450 - 1600 | Medium |

| Dioxolane C-O | Stretching | 1000 - 1200 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

For this compound (C₁₁H₁₄O₂), the molecular weight is 178.23 g/mol . chemicalbook.com The mass spectrum would show a molecular ion peak (M⁺) at m/z = 178.

The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for 1,3-dioxolanes involve the cleavage of the ring. For this compound, likely fragmentation patterns would include:

Loss of an ethyl radical (•CH₂CH₃) from the molecular ion, resulting in a fragment at m/z = 149.

Loss of a phenyl radical (•C₆H₅) from the molecular ion, leading to a fragment at m/z = 101.

Cleavage of the dioxolane ring can lead to various smaller fragments. A common fragmentation for ethers involves cleavage alpha to the oxygen atom. libretexts.org

The presence of the aromatic ring will likely lead to a strong molecular ion peak due to its stability. libretexts.org

The analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the ethyl, phenyl, and dioxolane components.

High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for distinguishing between isomers, which are molecules that have the same molecular formula but different structural arrangements. This technique is particularly valuable when chromatographic methods alone are insufficient for complete separation and identification. lcms.cz

HRMS provides highly accurate mass measurements, often to four or more decimal places, which allows for the determination of the elemental composition of a molecule and its fragments. This precision is critical in differentiating isomers that may have very subtle differences in their mass-to-charge ratios. In the analysis of dioxolane derivatives, HRMS can help to distinguish between positional isomers where the substituents on the dioxolane ring or the phenyl group are arranged differently.

Key Research Findings:

Diagnostic Fragments: By employing fragmentation techniques such as Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) within the mass spectrometer, specific fragment ions can be generated that are characteristic of a particular isomer. lcms.cz The fragmentation patterns of different isomers of this compound would be expected to produce unique sets of fragment ions, enabling their differentiation.

MSn Analysis: Advanced MSn experiments, where multiple stages of fragmentation are performed, can provide even more detailed structural information, further aiding in the unambiguous identification of isomers. lcms.cz

Table 1: Hypothetical HRMS Data for Differentiation of Dioxolane Isomers

| Isomer | Molecular Formula | Exact Mass (m/z) | Key Fragment Ions (m/z) |

| This compound | C₁₁H₁₄O₂ | 178.0994 | [M-C₂H₅]⁺, [M-C₆H₅]⁺, [C₇H₇]⁺ |

| 2-Methyl-2-(p-tolyl)-1,3-dioxolane | C₁₁H₁₄O₂ | 178.0994 | [M-CH₃]⁺, [M-C₇H₇]⁺, [C₈H₉]⁺ |

Note: This table is illustrative and based on general fragmentation principles. Actual fragment ions would need to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for assessing the purity of this compound and identifying any potential degradation products. nih.govuva.nl

In GC-MS analysis, the sample is first vaporized and separated into its individual components in the gas chromatograph. These separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each component.

Key Research Findings:

Purity Assessment: The purity of a this compound sample can be determined by the presence of a single, sharp peak in the gas chromatogram at a specific retention time. The area of this peak is proportional to the amount of the compound present.

Identification of Degradation Products: If the compound has degraded over time or due to exposure to certain conditions, additional peaks will appear in the chromatogram. The mass spectra of these peaks can be used to identify the chemical structures of the degradation products. For instance, hydrolysis of the dioxolane ring would lead to the formation of ethylene (B1197577) glycol and propiophenone (B1677668).

Quantitative Analysis: GC-MS can also be used for quantitative analysis, allowing for the precise measurement of the concentration of this compound in a sample. nih.gov This is often achieved by using an internal standard and creating a calibration curve. shimadzu.com

Table 2: Typical GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Column | HP-5MS (or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Oven Temperature Program | Initial temp. 70°C, ramp to 285°C |

| Ionization Mode | Electron Impact (EI) |

| Mass Analyzer | Quadrupole |

Note: These are general parameters and may need to be optimized for specific instruments and applications.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, scientists can map the electron density and, consequently, the precise positions of atoms within the crystal lattice. nih.gov

For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its solid-state conformation, including bond lengths, bond angles, and torsional angles. This information is crucial for understanding intermolecular interactions in the solid state.

Key Research Findings:

Molecular Conformation: X-ray crystallography would reveal the preferred conformation of the dioxolane ring (e.g., envelope or twist) and the relative orientation of the ethyl and phenyl substituents.

Intermolecular Interactions: The crystal packing would show how individual molecules of this compound interact with each other in the solid state, such as through van der Waals forces or potential weak hydrogen bonds.

Absolute Configuration: For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. nih.gov

Table 3: Illustrative Crystallographic Data for a Dioxolane Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), β (°) |

| Z (Molecules per unit cell) | 4 |

| R-factor | < 0.05 |

Note: This data is hypothetical and based on a reported crystal structure of a related dioxolane compound. researchgate.net Actual data for this compound would require experimental determination.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for separating enantiomers, which are non-superimposable mirror images of a chiral molecule.

High-Performance Liquid Chromatography (HPLC) for Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to separate, identify, and quantify components in a mixture. researchgate.net For chiral compounds like this compound, which possesses a stereocenter at the C2 position of the dioxolane ring, chiral HPLC is the method of choice for separating its enantiomers. researchgate.netrsc.org

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. researchgate.net The choice of CSP and mobile phase is critical for achieving successful chiral resolution. hplc.eusigmaaldrich.com

Key Research Findings:

Enantiomeric Purity: Chiral HPLC can be used to determine the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity. This is crucial in fields where the biological activity of a compound is enantiomer-dependent.

Method Development: The development of a robust chiral HPLC method involves screening various CSPs (e.g., polysaccharide-based, Pirkle-type) and optimizing the mobile phase composition (e.g., mixtures of alkanes and alcohols).

Table 4: Typical Chiral HPLC Conditions for Dioxolane Analogs

| Parameter | Condition |

| Column | Chiralcel OD-H, Chiralpak AD (or similar) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: These conditions are illustrative and would require optimization for the specific separation of this compound enantiomers.

Gas Chromatography (GC) for Purity and Quantitative Analysis

In addition to GC-MS, standalone Gas Chromatography (GC) with a suitable detector, such as a Flame Ionization Detector (FID), is a workhorse technique for routine purity assessment and quantitative analysis of volatile compounds like this compound. publisso.deresearchgate.net

GC-FID is known for its high sensitivity, robustness, and wide linear range, making it well-suited for determining the percentage purity of a sample and for quantifying its concentration in various matrices.

Key Research Findings:

High-Throughput Purity Checks: GC-FID allows for rapid and efficient analysis, making it ideal for quality control during synthesis and for monitoring the stability of the compound over time.

Quantitative Determination: By using an internal or external standard method, GC-FID can provide accurate and precise quantitative data on the amount of this compound in a sample.

Table 5: Typical GC-FID Parameters for Purity Analysis

| Parameter | Value |

| Column | Capillary column (e.g., DB-5) |

| Carrier Gas | Nitrogen or Helium |

| Detector | Flame Ionization Detector (FID) |

| Temperature Program | Isothermal or gradient |

Note: Specific parameters should be optimized based on the instrument and the desired separation.

Computational Chemistry and Theoretical Studies of 2 Ethyl 2 Phenyl 1,3 Dioxolane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. scispace.com It is in principle an exact theory, though in practice, approximations are used for the exchange-correlation functional. scispace.com DFT calculations can elucidate the distribution of electrons within the 2-Ethyl-2-phenyl-1,3-dioxolane molecule, providing a basis for understanding its chemical behavior.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. epstem.net

Studies on similar dioxolane derivatives have demonstrated the utility of DFT in predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For instance, in a study of 2-methoxy-1,3-dioxolane, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set provided optimized bond lengths and angles that were in close agreement with experimental data. researchgate.net Similar calculations for this compound would allow for a detailed analysis of its bond lengths, bond angles, and dihedral angles, revealing the three-dimensional arrangement of its atoms.

Furthermore, DFT can be employed to calculate various electronic properties that govern reactivity, such as Mulliken population analysis, which provides information about the partial charges on each atom. researchgate.net This data helps identify electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other chemical species. The electrostatic potential (ESP) map, another output of DFT calculations, visually represents the charge distribution and is instrumental in understanding intermolecular interactions. nih.gov

| Parameter | Significance | Typical DFT Functional/Basis Set |

| HOMO Energy | Electron-donating ability | B3LYP/6-311++G(d,p) |

| LUMO Energy | Electron-accepting ability | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | Chemical reactivity and stability | B3LYP/6-311++G(d,p) |

| Mulliken Atomic Charges | Partial charges on atoms, electrophilic/nucleophilic sites | B3LYP/6-311++G(d,p) |

| Electrostatic Potential (ESP) | Charge distribution, interaction sites | B3LYP/6-311++G(d,p) |

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides insights into the static electronic structure, molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational landscape of molecules over time. For a flexible molecule like this compound, which contains rotatable bonds, MD simulations can reveal the different accessible conformations and the energetic barriers between them.

These simulations provide a time-averaged picture of the molecule's structure and dynamics, which is often more representative of its behavior in a real-world system (e.g., in solution) than a single, static structure. The results of MD simulations can be used to calculate various properties, such as radial distribution functions, which describe the probability of finding one atom at a certain distance from another, and to analyze the flexibility of different parts of the molecule.

| Simulation Parameter | Information Gained |

| Trajectory Analysis | Time-evolution of atomic positions and velocities |

| Potential Energy Surface | Identification of stable conformers and transition states |

| Root Mean Square Deviation (RMSD) | Conformational stability over time |

| Root Mean Square Fluctuation (RMSF) | Flexibility of individual atoms or groups |

Quantitative Structure-Activity Relationships (QSAR) for Predicting Reactivity (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific activity or property. nih.govdmed.org.ua While often used in drug discovery to predict biological activity, QSAR can also be applied to predict chemical reactivity. nih.gov

For this compound and related compounds, a QSAR model could be developed to predict properties such as reaction rates, equilibrium constants, or susceptibility to degradation under specific conditions. This involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies from DFT).

Multiple linear regression (MLR) or more advanced machine learning algorithms are then used to build a mathematical equation that relates the descriptors to the observed reactivity. dmed.org.ua The predictive power of the resulting QSAR model is assessed through internal and external validation techniques. nih.gov A robust QSAR model can then be used to predict the reactivity of new, unsynthesized compounds, thereby guiding experimental efforts.

| QSAR Component | Description | Example |

| Molecular Descriptors | Numerical representations of molecular structure | Molecular weight, LogP, HOMO energy |

| Statistical Method | Algorithm to correlate descriptors with activity | Multiple Linear Regression (MLR), Partial Least Squares (PLS) |

| Validation | Assessment of the model's predictive ability | Leave-one-out cross-validation (Q²), external test set |

Molecular Modeling of Intermolecular Interactions (excluding biological targets)

Understanding the intermolecular interactions of this compound is crucial for predicting its physical properties, such as boiling point and solubility, and its behavior in mixtures. Molecular modeling techniques can be used to study these non-covalent interactions in detail.

Computational methods like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in the crystalline state. nih.gov This analysis generates two-dimensional fingerprint plots that highlight the contribution of different types of interactions, such as H···H, O···H, and C···H contacts. nih.gov For interactions in the liquid phase or in solution, molecular dynamics simulations can be employed to study the formation and dynamics of intermolecular complexes. The interaction energies between molecular pairs can be calculated to determine the strength of these non-covalent bonds. nih.gov

| Interaction Type | Description | Relevant Molecular Feature |

| π-π Stacking | Attraction between aromatic rings | Phenyl group |

| Hydrogen Bonding | Interaction involving a hydrogen atom and an electronegative atom | Oxygen atoms of the dioxolane ring (as acceptors) |

| Van der Waals Forces | Weak, non-specific attractions and repulsions | Entire molecule |

Applications of 2 Ethyl 2 Phenyl 1,3 Dioxolane in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

2-Ethyl-2-phenyl-1,3-dioxolane serves as a valuable synthetic intermediate and building block in organic synthesis. Its 1,3-dioxolane (B20135) ring system can be strategically employed in various chemical transformations. For instance, related 1,3-dioxolane structures can be involved in radical chain processes for the synthesis of protected α-amino aldehydes. Furthermore, derivatives of 2-ethoxy-1,3-dioxolane (B1606262) have been utilized as stable and versatile electrophilic formylating reagents in reactions with organometallic compounds like Grignard and organozinc reagents. organic-chemistry.org This highlights the potential of the dioxolane core, present in this compound, to be adapted for a range of synthetic applications.

The versatility of the 1,3-dioxolane moiety is further demonstrated in its use for preparing functionalized protected aldol (B89426) compounds through reactions involving bromomagnesium 2-vinyloxy ethoxide and various aldehydes. organic-chemistry.org The structural information available for this compound from databases like PubChem provides the foundational knowledge required for chemists to devise novel synthetic routes where this compound can act as a key building block. nih.gov

Strategies for Carbonyl Protection and Deprotection

One of the most critical applications of this compound and related compounds is the protection of carbonyl groups in aldehydes and ketones. ambeed.com The formation of the 1,3-dioxolane ring effectively masks the reactivity of the carbonyl group, allowing other functional groups within a molecule to undergo chemical modification without interference. nih.gov

The protection reaction typically involves the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. nih.govwikipedia.org A common procedure involves heating the reactants in a solvent like toluene (B28343) with a catalytic amount of an acid, such as p-toluenesulfonic acid, and removing the water formed during the reaction using a Dean-Stark apparatus. organic-chemistry.org

Deprotection, the removal of the 1,3-dioxolane group to regenerate the carbonyl functionality, is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org For example, the deprotection of 2-phenyl-1,3-dioxolane (B1584986) to yield benzaldehyde (B42025) can be accomplished in water at 30°C using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4). wikipedia.orgorganic-chemistry.org Another method for the deprotection of 1,3-dioxolanes involves the use of concentrated hydrochloric acid in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. mdpi.com

| Protection/Deprotection Strategy | Reagents and Conditions | Application |

| Protection | Ethylene glycol, p-toluenesulfonic acid (catalyst), toluene, reflux with Dean-Stark trap | Formation of this compound from propiophenone (B1677668) |

| Deprotection | Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4), water, 30°C | Regeneration of the carbonyl group from a 2-phenyl-1,3-dioxolane derivative |

| Deprotection | Concentrated hydrochloric acid, tetrahydrofuran (THF), room temperature | Cleavage of the 1,3-dioxolane ring to restore the ketone or aldehyde |

Precursor in the Synthesis of Complex Organic Architectures

The structure of this compound makes it a suitable precursor for the synthesis of more complex organic molecules. The 1,3-dioxolane moiety can be a starting point for creating larger, more intricate ring systems or for introducing specific functionalities into a molecule. For example, research on the synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a related cyclic ketene (B1206846) acetal (B89532), demonstrates how the basic dioxolane framework can be modified to create monomers for polymerization reactions. rsc.org This suggests that this compound could similarly be functionalized to serve as a building block in the creation of complex polymers or other macromolecular structures.

Furthermore, the ability to selectively introduce and remove the dioxolane protecting group is crucial in the synthesis of complex natural products and other polyfunctional molecules. organic-chemistry.org This allows for a stepwise and controlled assembly of the target architecture.

Utilization in Multi-Step Synthesis Sequences

The stability of the 1,3-dioxolane group under a variety of reaction conditions, particularly those that are basic or nucleophilic, makes it an ideal protecting group for multi-step synthesis. organic-chemistry.org This stability ensures that the protected carbonyl group remains intact while other parts of the molecule are being modified.

The concept of multi-step synthesis in a continuous flow process has been demonstrated in the synthesis of the alkaloid natural product oxomaritidine. syrris.jp This approach utilizes packed columns of immobilized reagents to carry out sequential reactions, eliminating the need for traditional work-ups and purifications between steps. The principles of protection and deprotection, central to the use of compounds like this compound, are fundamental to the success of such automated, multi-step synthetic sequences. The ability to introduce the dioxolane at an early stage and remove it at a later, strategic point is a key advantage in designing efficient and streamlined synthetic routes.

Applications in Agrochemical Synthesis (excluding effects)

While direct applications of this compound in agrochemical synthesis are not extensively documented in the provided search results, the synthesis of related dioxolane-containing compounds for agrochemical purposes provides a strong indication of its potential in this field. For instance, cyclic acetals derived from 1,2-bis(4-formylphenyl)diazenoxide and ethylene glycol have been shown to stimulate the growth of grain crops. mdpi.com This highlights the utility of the 1,3-dioxolane scaffold in creating biologically active molecules for agricultural use.

The synthesis of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamides, which are potent herbicides, involves multi-step synthetic pathways where protecting groups are often essential. researchgate.net Although not explicitly mentioned, a compound like this compound could potentially be used to protect a ketone functionality in a precursor molecule during the synthesis of such complex agrochemicals. The core 1,3-dioxolane structure is present in various building blocks used in the synthesis of bioactive small molecules. sigmaaldrich.com

Stereochemistry and Chiral Synthesis of 2 Ethyl 2 Phenyl 1,3 Dioxolane Derivatives

Development of Asymmetric Ketalization and Acetalization Reactions

Asymmetric ketalization and acetalization reactions are crucial for the enantioselective synthesis of chiral 1,3-dioxolanes. These reactions involve the formation of the dioxolane ring from a ketone or aldehyde and a diol in the presence of a chiral catalyst or auxiliary. The development of these methods allows for the control of the stereochemistry at the newly formed stereocenter.

Recent advancements have focused on the use of organocatalysts and transition-metal complexes to achieve high enantioselectivity. For instance, chiral diol-based organocatalysts, such as derivatives of BINOL and TADDOL, have been effectively used to induce enantioselectivity by creating a chiral environment around the reaction center. nih.gov These catalysts can activate substrates through transient interactions, facilitating the stereoselective formation of the dioxolane ring. nih.gov

A notable example is the resolution of diols through catalytic asymmetric acetalization, which demonstrates the ability to selectively form a dioxolane with one enantiomer of a racemic diol, leaving the other enantiomer unreacted.

Enantioselective Synthesis Strategies

Enantioselective synthesis strategies for chiral 2-ethyl-2-phenyl-1,3-dioxolane derivatives aim to produce a single enantiomer of the target molecule. These strategies often rely on the use of chiral catalysts or chiral starting materials.

One powerful strategy involves the rhodium-catalyzed asymmetric three-component reaction, which can construct chiral 1,3-dioxoles with high yields and excellent enantioselectivity. rsc.org In this approach, the enantioselectivity is governed by the chiral carboxylate ligands on the rhodium catalyst, which direct the stereochemical outcome of the cycloaddition step. rsc.org This method has proven effective for installing chiral 1,3-dioxole (B15492876) moieties into various molecules, with the catalyst's stereochemistry overriding the influence of existing stereocenters in the starting materials. rsc.org